methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a chemical compound known for its high reactivity and utility in various scientific research applications. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used as a photoaffinity label due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.
Preparation Methods
The synthesis of methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-3H-diazirine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diazirine ring is replaced by other functional groups.
Photoreactions: Upon exposure to UV light, the diazirine ring forms highly reactive carbene intermediates that can covalently bond with nearby molecules.
Scientific Research Applications
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoaffinity label to study molecular interactions and reaction mechanisms.
Biology: In biological research, it is employed to investigate protein-protein interactions and enzyme activities.
Medicine: This compound is used in drug discovery and development to identify potential drug targets.
Industry: It is utilized in the development of new materials and surface modifications.
Mechanism of Action
The mechanism of action of methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites .
Comparison with Similar Compounds
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride can be compared with other diazirine-based compounds such as:
- 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
- 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- 3-(3-methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its specific reactivity and stability, making it particularly useful in photoaffinity labeling.
Properties
CAS No. |
2639417-51-7 |
---|---|
Molecular Formula |
C4H10ClN3 |
Molecular Weight |
135.6 |
Purity |
95 |
Origin of Product |
United States |
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